molecular formula C17H22O6 B021227 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid CAS No. 223123-57-7

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid

Cat. No.: B021227
CAS No.: 223123-57-7
M. Wt: 322.4 g/mol
InChI Key: XYAHFKQDELAIIC-UHFFFAOYSA-N
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Description

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid is an organic compound with the molecular formula C17H22O6. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylacetic acid moiety substituted with a 2,2-dicarboethoxy-propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid typically involves the reaction of 4-bromomethylphenylacetic acid with diethyl malonate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the malonate ester group. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol, followed by acidification to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester: This compound is similar in structure but includes an ethyl ester group.

    2-(4-Carboxymethyl-benzyl)-2-methyl-malonic Acid Diethyl Ester: Another structurally related compound with similar functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern on the phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[4-(3-ethoxy-2-ethoxycarbonyl-2-methyl-3-oxopropyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-4-22-15(20)17(3,16(21)23-5-2)11-13-8-6-12(7-9-13)10-14(18)19/h6-9H,4-5,10-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAHFKQDELAIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)CC(=O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444862
Record name 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223123-57-7
Record name 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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